molecular formula C11H22N2O2 B6143426 methyl 1-(4-aminobutyl)piperidine-4-carboxylate CAS No. 1114824-02-0

methyl 1-(4-aminobutyl)piperidine-4-carboxylate

Cat. No. B6143426
CAS RN: 1114824-02-0
M. Wt: 214.30 g/mol
InChI Key: MGQGMNHVLWJVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate, also known as 4-aminobutylpiperidine-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C10H19NO2. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a derivative of piperidine, a cyclic amine with a five-membered ring. It is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments.

Mechanism of Action

Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is an organic compound that is used in a variety of scientific applications. The mechanism of action of the compound is not well understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to act as an agonist of certain receptors, which can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has a variety of biochemical and physiological effects. It is believed to interact with various proteins and enzymes in the body, which can affect the activity of certain enzymes and proteins. It has been used in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.

Advantages and Limitations for Lab Experiments

Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. It can also be used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. One of the limitations is that the compound is not very stable and can degrade over time.

Future Directions

The use of methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs, the synthesis of new compounds, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential applications in medicine. Finally, further research could be conducted to improve the stability of the compound and to improve its synthesis.

Synthesis Methods

Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate can be synthesized by the reaction of methyl 1-(4-aminobutyl)piperidine-4-carboxylatepiperidine-4-carboxylic acid with methyl iodide. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction produces the desired compound with a yield of up to 99%.

Scientific Research Applications

Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. It has been used as a building block for the synthesis of various compounds, including aminopiperidine derivatives, which are used in the development of drugs for the treatment of various diseases. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.

properties

IUPAC Name

methyl 1-(4-aminobutyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQGMNHVLWJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate

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